molecular formula C4H8O3 B139472 Methyl (R)-(+)-lactate CAS No. 17392-83-5

Methyl (R)-(+)-lactate

Cat. No.: B139472
CAS No.: 17392-83-5
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-GSVOUGTGSA-N
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Description

Methyl ®-(+)-lactate is an organic compound belonging to the family of esters. It is the methyl ester of lactic acid and is characterized by its chiral nature, with the ®-(+)-enantiomer being the optically active form. This compound is commonly used in various industrial applications due to its solvent properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ®-(+)-lactate can be synthesized through the esterification of ®-(+)-lactic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the lactic acid to its methyl ester.

Industrial Production Methods: In industrial settings, methyl ®-(+)-lactate is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of ®-(+)-lactic acid and methanol into a reactor, where the esterification takes place in the presence of an acid catalyst. The product is then purified through distillation to obtain high-purity methyl ®-(+)-lactate.

Chemical Reactions Analysis

Types of Reactions: Methyl ®-(+)-lactate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, methyl ®-(+)-lactate can be hydrolyzed back to ®-(+)-lactic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: Methyl ®-(+)-lactate can be reduced to ®-(+)-propane-1,2-diol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts, water, reflux conditions.

    Transesterification: Alcohols, acid or base catalysts, moderate temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions, low temperatures.

Major Products Formed:

    Hydrolysis: ®-(+)-lactic acid and methanol.

    Transesterification: Different esters and alcohols.

    Reduction: ®-(+)-propane-1,2-diol.

Scientific Research Applications

Methyl ®-(+)-lactate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis, particularly in the preparation of chiral compounds.

    Biology: Employed in studies involving metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of biodegradable polymers, solvents, and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of methyl ®-(+)-lactate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release ®-(+)-lactic acid, which participates in metabolic pathways such as glycolysis and the citric acid cycle. The compound’s chiral nature also allows it to interact selectively with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Methyl ®-(+)-lactate can be compared with other similar compounds, such as:

    Ethyl ®-(+)-lactate: Another ester of ®-(+)-lactic acid, differing by the presence of an ethyl group instead of a methyl group. It has similar solvent properties but different volatility and solubility characteristics.

    Methyl (S)-(-)-lactate: The enantiomer of methyl ®-(+)-lactate, with opposite optical activity. It exhibits different interactions with chiral environments and biological systems.

    Methyl acetate: A simple ester with a similar structure but lacking the chiral center. It is used as a solvent and in the production of various chemicals.

Methyl ®-(+)-lactate stands out due to its chiral nature, making it valuable in applications requiring enantiomerically pure compounds.

Properties

IUPAC Name

methyl (2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKGGXMPWTOCB-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045071
Record name (+)-Methyl lactate
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17392-83-5
Record name (+)-Methyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17392-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl lactate, (+)-
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Record name (+)-Methyl lactate
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Record name Methyl (R)-lactate
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Record name METHYL LACTATE, (+)-
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Synthesis routes and methods I

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
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Synthesis routes and methods II

Procedure details

In the reaction, 33 g of SnCl2.2H2O and 70 g of NH4Cl were added into a reactor (inside volume 10.0 L) as catalyst. 3.0 kg of methanol was also added into the reactor. The reactor was sealed and heated to 130° C. under stirring. A solution of 0.500 kg sucrose in 0.500 kg water was pumped into the reactor with a flow of 10.0 mL/min to carry out the reaction. After pumping all of the sucrose solution into the reactor, the reaction was kept running for another 1.5 h to complete the reaction. The resulted solution was analyzed by GC and HPLC. 81% of total molar yield of methyl lactate and lactic acid was obtained.
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Synthesis routes and methods III

Procedure details

2500 g of highly pure S-(−)-methyl lactate from reservoir (1), having purity 99.81% by on GC analysis as methyl lactate, obtained by reactive distillation of lactic acid and methanol followed by fractional distillation to isolate pure methyl lactate, was charged to the glass lined stirred reactor (4), having capacity of 10 L and was further charged with 2500 g of distilled water (De-ionized, glass distilled) from reservoir (2), along with 500 g of Purac Inc, USA make pure lactic (90% by wt on HPLC analysis) from reservoir (3). Temperature of reboiler was maintained continuously at 100° C. by hot oil circulator (5). The methanol vapors formed during hydrolysis reaction were allowed to rise through column (6) and condensed in cooler (7) and fractionated with proper reflux so as to get top temperature at 65° C. The methanol formed was continuously collected in reservoir (10) through cooler (8). Any trace amount of methanol or unconverted methyl lactate was recovered and recycled. After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2) was charged to reactor (4) so as to get complete conversion of methyl lactate in to L-(+)-lactic acid. The water was removed by distillation and was collected in reservoir (9) through cooler (8) so as to get lactic acid free from methanol and methyl lactate in trace amount. After removing desired amount of water, the lactic acid in the reactor (4) was treated with 0.5% by wt of total material with pre-treated activated charcoal from reservoir (11). Where pretreatment of activated charcoal was done by washing activated charcoal with 10% solution of pure L-(+)-lactic acid in water. The pure L-(+)-lactic acid and the pre-treated activated charcoal in reactor (4) was stirred for 30 minutes, cooled to room temperature and the contents of reactor (4) were filtered on Buchner filter (12), to get highly pure L-(+)-lactic acid as the filtrate which was stored in reservoir (13). This L-(+)-lactic acid filtrate from (13) was clear and transparent and was further concentrated at 80° C. and under vacuum of 100 mm Hg till 90% by w/w of L-(+)-lactic acid solution in water was obtained. This L-(+)-lactic acid was analyzed by HPLC and showed lactic acid of 99.81% purity by wt. on water free basis and having optical purity of 99.9% as analyzed by RANDOX Enzyme Kit method. The L-(+)-lactic acid obtained was also free from any odor and color.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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